1-(3,3-Dimethoxy-2-phenylcyclobutyl)ethan-1-one
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Overview
Description
1-(3,3-Dimethoxy-2-phenylcyclobutyl)ethan-1-one is an organic compound characterized by a cyclobutyl ring substituted with phenyl and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethoxy-2-phenylcyclobutyl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethoxy-2-phenylcyclobutanone with ethanone derivatives in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Dimethoxy-2-phenylcyclobutyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3,3-Dimethoxy-2-phenylcyclobutyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethoxy-2-phenylcyclobutyl)ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the compound can influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
- 1-(3,3-Dimethoxy-2-phenylcyclobutyl)methanol
- 1-(3,3-Dimethoxy-2-phenylcyclobutyl)ethanol
- 1-(3,3-Dimethoxy-2-phenylcyclobutyl)propane
Comparison: 1-(3,3-Dimethoxy-2-phenylcyclobutyl)ethan-1-one is unique due to its specific substitution pattern and the presence of a ketone group This structural feature distinguishes it from similar compounds, which may have different functional groups or chain lengths
Properties
CAS No. |
56671-94-4 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(3,3-dimethoxy-2-phenylcyclobutyl)ethanone |
InChI |
InChI=1S/C14H18O3/c1-10(15)12-9-14(16-2,17-3)13(12)11-7-5-4-6-8-11/h4-8,12-13H,9H2,1-3H3 |
InChI Key |
LIZAZERCGIAMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C1C2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
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